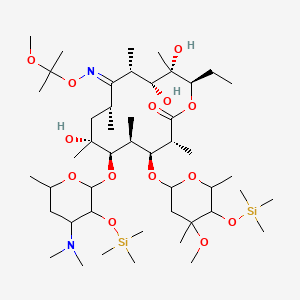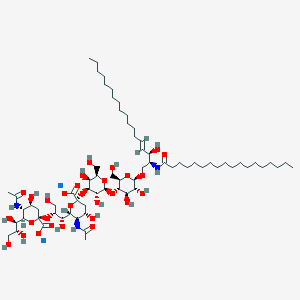
Ganglioside GD3 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganglioside GD3 Sodium Salt is a type of glycosphingolipid that is synthesized by the addition of two sialic acid residues to lactosylceramide . It is a member of a large subfamily of glycosphingolipids that broadly exist in the nervous system and interact with signaling molecules in the lipid rafts .
Molecular Structure Analysis
Ganglioside GD3 has a core disaccharide structure (Galβ1,4Glc) with two sialic acids linked α2,3/α2,8 to the non-reducing galactose residue and ceramide linked β to position 1 on the reducing terminal glucose residue .Chemical Reactions Analysis
Ganglioside GD3 can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases .Wissenschaftliche Forschungsanwendungen
Role in Cancer Research
Disialoganglioside GD3 plays a significant role in cancer research. The expression of GD3 and GD2 in various cancers is mostly upregulated and is involved in tumor proliferation, invasion, metastasis, and immune responses . Many clinical trials targeting GD2 are ongoing and various immunotherapy studies targeting gangliosides and GD3S are gradually attracting much interest and attention .
Application in Immunotherapy
Immunotherapy of gangliosides and GD3 synthase in cancers is a promising field of research. This approach aims to provide novel targets for future cancer therapy .
Role in Cell Proliferation and Differentiation
Ganglioside GD3 has been found to play a role in cell proliferation and differentiation. Its expression increases during development and in pathological conditions such as cancer .
Use in Flow Cytometry
GD3 can be used in flow cytometry, a technique used to measure physical and chemical characteristics of cells or particles .
Application in Immunohistochemistry
GD3 can be used in immunohistochemistry of frozen tissue sections. This technique is used to visualize the distribution and localization of specific cellular components within a tissue .
Role in Neurological Diseases
Gangliosides, including GD3, play important roles in the nervous system by regulating ion concentrations . They participate in neurotransmission and are considered as the structural basis of learning and memory .
Role in Cell Signaling
Gangliosides are a large subfamily of glycosphingolipids that broadly exist in the nervous system and interact with signaling molecules in the lipid rafts . GD3 and GD2 are two types of disialogangliosides (GDs) that include two sialic acid residues .
Role in Apoptosis
Gangliosides participate in several important physiological processes, such as cell differentiation, cell signaling, neuroprotection, nerve regeneration and apoptosis . They can stabilize intracellular ion concentration by regulating ion channels, which highlights their important regulatory role in neuronal excitability and synaptic transmission .
Wirkmechanismus
Target of Action
Disialoganglioside GD3, also known as Ganglioside GD3 Sodium Salt, is a glycosphingolipid that is highly expressed in the nervous system . It is also found in neuroectoderm-derived tumors such as melanoma, neuroblastoma, and gliomas . The primary targets of disialoganglioside GD3 are cells that express significant levels of GD3 on their surface, such as human melanoma cell lines .
Mode of Action
Disialoganglioside GD3 interacts with signaling molecules in lipid rafts . It has been shown to induce apoptosis in HuT-78 cutaneous T cell lymphoma cells in a concentration-dependent manner and disrupts the mitochondrial membrane potential . It also increases both cell proliferation and invasion in vitro when expressed in GD3-negative SK-MEL-28-N1 malignant melanoma cells .
Biochemical Pathways
Disialoganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide and can serve as a precursor to the formation of more complex gangliosides by the action of glycosyl- and sialyltransferases . It plays a role in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells . It is involved in tumor proliferation, invasion, metastasis, and immune responses .
Pharmacokinetics
It is known that disialoganglioside gd3 is a membrane-bound molecule, suggesting that its bioavailability would be primarily within the cell membrane environment where it is synthesized and functions .
Result of Action
The action of disialoganglioside GD3 results in various cellular effects. It induces apoptosis in certain cell types, disrupts the mitochondrial membrane potential, and increases cell proliferation and invasion in vitro . In addition, disialoganglioside GD3-deficient adult mice exhibit progressive loss of the neural stem cell pool and impaired neurogenesis .
Action Environment
The action, efficacy, and stability of disialoganglioside GD3 can be influenced by various environmental factors. For instance, the expression of disialoganglioside GD3 can increase during development and in pathological conditions such as cancer . Furthermore, the presence of other molecules in the cell membrane environment can affect the function of disialoganglioside GD3 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBZCLULGFXOD-DQMMGUQESA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H123N3Na2O29 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
disialoganglioside GD3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)
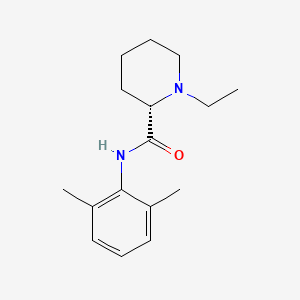
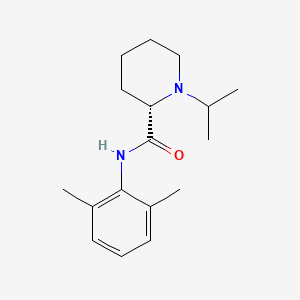
![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)

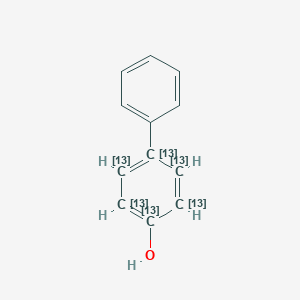
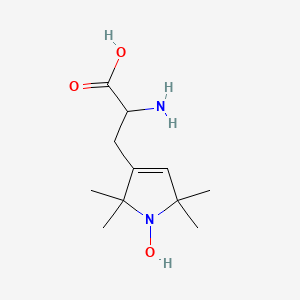
![Fucose, L-, [6-3H]](/img/structure/B570579.png)
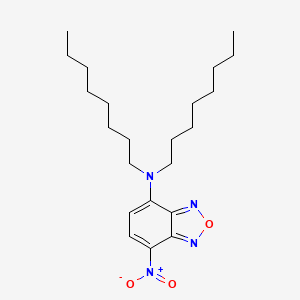
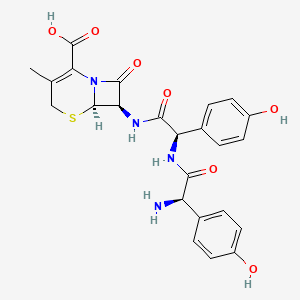
![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)
